molecular formula C17H12O B14734001 3,4-Diphenylcyclopenta-2,4-dien-1-one CAS No. 6287-64-5

3,4-Diphenylcyclopenta-2,4-dien-1-one

Cat. No.: B14734001
CAS No.: 6287-64-5
M. Wt: 232.28 g/mol
InChI Key: XICDBYFHENQNGT-UHFFFAOYSA-N
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Description

3,4-Diphenylcyclopenta-2,4-dien-1-one is an organic compound with the molecular formula C17H12O It is a member of the cyclopentadienone family, characterized by a five-membered ring with two phenyl groups attached at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Diphenylcyclopenta-2,4-dien-1-one can be synthesized through several methods. One common approach involves the aldol condensation of benzil with dibenzyl ketone in the presence of a base, such as sodium hydroxide, followed by cyclization and dehydration . The reaction typically occurs under reflux conditions in an ethanol solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenylcyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form diketones or quinones under strong oxidizing conditions.

    Reduction: Reduction reactions can convert it into the corresponding cyclopentadienone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of diketones or quinones.

    Reduction: Formation of cyclopentadienone derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

3,4-Diphenylcyclopenta-2,4-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-diphenylcyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Diphenylcyclopenta-2,4-dien-1-one is unique due to its specific substitution pattern and the resulting chemical properties. Its phenyl groups provide stability and influence its reactivity, making it a valuable compound for various synthetic and research applications.

Properties

CAS No.

6287-64-5

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

IUPAC Name

3,4-diphenylcyclopenta-2,4-dien-1-one

InChI

InChI=1S/C17H12O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-12H

InChI Key

XICDBYFHENQNGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C=C2C3=CC=CC=C3

Origin of Product

United States

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